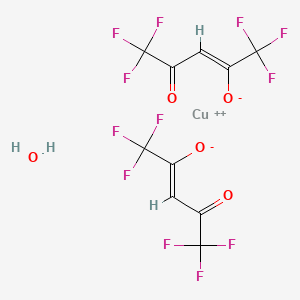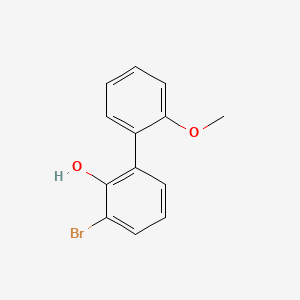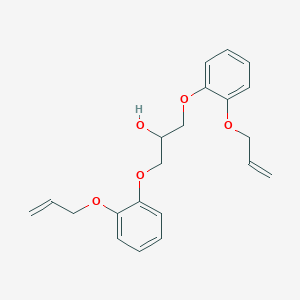
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Lumefantrine and its derivatives, including the E/Z-mixture of 3,4-epoxytetrahydrofuranyl dimer, are synthesized through complex chemical processes. The synthesis may involve stereospecific epoxidation mechanisms, as seen in related studies where isotopomeric olefins and epoxides are synthesized and transformed using specific reagents and conditions (Müller & Pfyffer, 1992).
Molecular Structure Analysis
The molecular structure of lumefantrine and its dimers is crucial for understanding its chemical behavior and interactions. Studies on similar compounds show the significance of E/Z isomerization and its impact on the aggregation-induced emission and self-organization of molecules (Wang et al., 2012).
Chemical Reactions and Properties
Lumefantrine's chemical reactions and properties are influenced by its structural characteristics, such as the presence of the epoxytetrahydrofuranyl group. The compound undergoes various chemical reactions, including stereoselective synthesis and isomerization, which are critical for its pharmaceutical applications and effectiveness (Xie & Li, 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a vital role in the drug's formulation and bioavailability. Studies on lumefantrine and related compounds highlight the importance of improving physical properties through nanoformulation and solid lipid nanoparticles to enhance oral bioavailability and therapeutic efficacy (Garg et al., 2017).
Chemical Properties Analysis
The chemical properties of lumefantrine, including its interaction with human serum albumin, are crucial for its pharmacokinetics and drug distribution. Binding studies and molecular docking analyses provide insights into lumefantrine's chemical behavior in the human body (Musa et al., 2020).
科学的研究の応用
Improvement in Oral Bioavailability
Garg et al. (2017) developed lumefantrine loaded binary solid lipid nanoparticles (LF-SLNs) to enhance its poor and variable oral bioavailability. This was achieved using a binary lipid mixture of stearic acid and caprylic acid, resulting in significant enhancement in the intestinal permeability and oral bioavailability of lumefantrine (Garg, Bhalala, Tomar, & Wahajuddin, 2017).
Development of Molecularly Imprinted Polymers
Silva et al. (2018) focused on creating molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE) of lumefantrine from human plasma. This innovative approach is less expensive and more stable, improving the drug monitoring process (Silva, Diniz, Pianetti, César, Silva, Freitas, Sousa, & Fernandes, 2018).
Pharmacokinetic Implications
Zakaria and Badhan (2018) explored the impact of CYP2B6 polymorphisms on interactions between efavirenz and lumefantrine in pediatric antimalarial therapy. The study highlights the pharmacokinetic implications of such drug-drug interactions, especially in polymorphic subjects (Zakaria & Badhan, 2018).
Dissolution Improvement Studies
Patel and Wairkar (2021) worked on improving the dissolution of lumefantrine by creating a co-precipitate with Eudragit E PO. This research aimed at increasing drug solubility, showing significant improvement in dissolution rate (Patel & Wairkar, 2021).
Manufacturing Process Optimization
Boehm et al. (2007) revised the manufacturing process for lumefantrine, part of the antimalarial drug Coartem, to increase throughput and efficiency (Boehm, Fuenfschilling, Krieger, Kuesters, & Struber, 2007).
Safety And Hazards
特性
CAS番号 |
1795129-61-1 |
|---|---|
製品名 |
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) |
分子式 |
C₄₄H₂₄Cl₆O₂ |
分子量 |
797.38 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




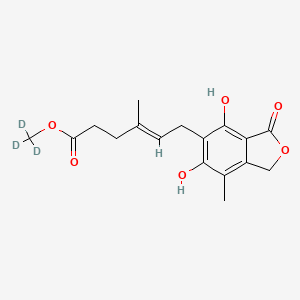
![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
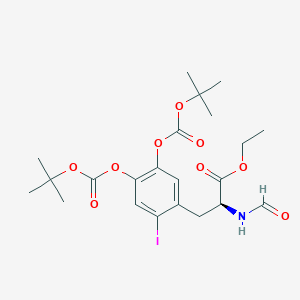
![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
